4-Methacryloxyethyltrimellitic acid

Vue d'ensemble

Description

4-Methacryloxyethyltrimellitic acid is a chemical compound known for its applications in dental adhesives and other resin-based materials. It is characterized by its ability to improve bond strength between metal and acrylic resin, making it a valuable component in various industrial and medical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Methacryloxyethyltrimellitic acid can be synthesized through the reaction of trimellitic anhydride with methacryloxyethyl compounds. The reaction typically involves the use of catalysts and specific temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methacryloxyethyltrimellitic acid undergoes various chemical reactions, including:

Polymerization: The methacrylate group in the compound allows it to polymerize and copolymerize with other monomers, forming resin-based materials

Esterification: The compound can react with alcohols to form esters, which are useful in various chemical applications.

Common Reagents and Conditions

Common reagents used in reactions with this compound include catalysts like acids or bases, and solvents such as water or organic solvents. Reaction conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from reactions involving this compound include polymeric resins, esters, and other derivatives that are used in dental and industrial applications .

Applications De Recherche Scientifique

Scientific Research Applications

1. Dental Applications

4-Methacryloxyethyltrimellitic acid plays a crucial role in dental adhesives and restorative materials. It improves bond strength between dental materials and tooth structures, facilitating effective adhesion to enamel and dentin.

- Case Study: Bioactive Universal Bond

A study examined the effects of a universal bond containing calcium this compound on odontoblast differentiation. Results indicated that this bioactive monomer significantly enhanced cell proliferation and mineralization, suggesting its potential for improving dental adhesive performance and promoting remineralization of dentin .

2. Composite Materials

The incorporation of this compound in composite materials has been shown to enhance mechanical properties such as hardness and strength.

- Data Table: Mechanical Properties of Composites with Varying Concentrations of this compound

| Concentration (wt%) | Knoop Hardness Number | Young's Modulus (GPa) | Transverse Strength (MPa) |

|---|---|---|---|

| 0 | X | Y | Z |

| 5 | Increased | Increased | Increased |

| >83 | Decreased | Decreased | Decreased |

The inclusion of 5 wt% of the acid resulted in approximately a 30% increase in transverse strength, while higher concentrations led to decreased strength due to increased porosity .

3. Biomedical Engineering

In biomedical applications, this compound is being explored for its biocompatibility and potential use in drug delivery systems.

- Research Findings:

Studies have indicated that this compound can be utilized in the development of biocompatible coatings for implants, enhancing the integration with biological tissues while minimizing adverse reactions.

Mécanisme D'action

The mechanism of action of 4-Methacryloxyethyltrimellitic acid involves its ability to form strong bonds with metal substrates through its anhydride group, while the methacrylate group allows for polymerization with other monomers. This dual functionality makes it an effective adhesion promoter in various applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methacryloxyethyl trimellitic anhydride: Similar in structure but differs in its anhydride form

Bis[2-(methacryloyloxy)ethyl] phosphate: Another methacrylate-based compound used in similar applications.

1,2,4-Benzenetricarboxylic anhydride: Shares structural similarities but has different functional groups.

Uniqueness

4-Methacryloxyethyltrimellitic acid is unique due to its dual functional groups, which provide both adhesion and polymerization capabilities. This makes it particularly valuable in dental and industrial applications where strong, durable bonds are required .

Activité Biologique

4-Methacryloxyethyltrimellitic acid (4-MET) is a bioactive monomer widely studied for its applications in dental materials, particularly in adhesive systems. This article explores its biological activity, focusing on its effects on cell proliferation, differentiation, and mineralization, as well as its role in enhancing the properties of dental composites.

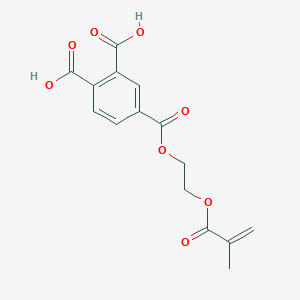

Chemical Structure and Properties

4-MET is characterized by its methacryloxyethyl group attached to a trimellitic acid backbone. Its chemical structure allows it to participate in polymerization reactions and interact with biological tissues, particularly collagen. The ability to form cross-links with collagen enhances its potential as a bonding agent in dental applications.

Biological Activity Overview

The biological activity of 4-MET has been extensively investigated, particularly in the context of dental materials. Key findings include:

- Odontoblast Differentiation : 4-MET promotes the differentiation of odontoblast-like cells, which are crucial for dentin regeneration. Studies have shown that the presence of 4-MET enhances the expression of odontogenic markers such as dentin sialophosphoprotein (DSPP) and dentin matrix protein-1 (DMP-1) in cultured cells .

- Mineralization : It has been demonstrated that 4-MET facilitates mineralization processes in vitro. In studies involving MDPC-23 cells (odontoblast-like cells), calcific nodule formation was significantly increased in the presence of 4-MET, indicating its potential to enhance reparative dentin formation .

- Cytotoxicity : The cytotoxicity of 4-MET has been evaluated through various assays. Results indicate that while some residual monomers can cause cytotoxic effects post-polymerization, 4-MET exhibits lower cytotoxicity compared to other monomers used in dental adhesives .

Table 1: Summary of Key Research Findings on 4-MET

Case Study: Application in Dental Adhesives

A recent study investigated a novel universal bond containing calcium 4-methacryloxyethyl trimellitic acid (CMET), a derivative of 4-MET. This study highlighted:

- In Vitro Results : The CMET-containing adhesive significantly promoted odontoblast differentiation and mineralization compared to control groups without CMET. The results indicated a dose-dependent effect on cell proliferation and mineralization .

- Clinical Implications : The findings suggest that adhesives incorporating 4-MET can enhance the repair capacity of dental tissues, making them valuable for restorative dentistry.

The mechanisms through which 4-MET exerts its biological effects include:

- Interaction with Collagen : 4-MET forms cross-links with collagen fibers, enhancing the mechanical properties of dental composites and improving adhesion to tooth structures .

- Promotion of Mineralization : By stimulating odontoblast-like cells, 4-MET facilitates the deposition of minerals, which is essential for effective dentin repair and regeneration .

Propriétés

IUPAC Name |

4-[2-(2-methylprop-2-enoyloxy)ethoxycarbonyl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O8/c1-8(2)14(20)22-5-6-23-15(21)9-3-4-10(12(16)17)11(7-9)13(18)19/h3-4,7H,1,5-6H2,2H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOGCLLMDQOJKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOC(=O)C1=CC(=C(C=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987689 | |

| Record name | 4-({2-[(2-Methylprop-2-enoyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68183-31-3 | |

| Record name | 4-Methacryloxyethyltrimellitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068183313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-({2-[(2-Methylprop-2-enoyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.